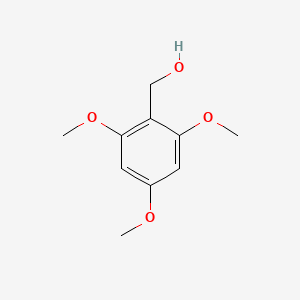

(2,4,6-Trimethoxyphenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXXBVNHYJQNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345198 | |

| Record name | (2,4,6-Trimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61040-78-6 | |

| Record name | (2,4,6-Trimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,4,6-Trimethoxyphenyl)methanol synthesis protocol

An In-depth Technical Guide to the Synthesis of (2,4,6-Trimethoxyphenyl)methanol

This technical guide provides a comprehensive overview of a standard laboratory protocol for the synthesis of this compound, a valuable intermediate in various chemical research and drug development applications. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Overview of the Synthesis

The synthesis of this compound is achieved through the reduction of its corresponding aldehyde, 2,4,6-Trimethoxybenzaldehyde. This transformation is a fundamental reaction in organic chemistry, where a carbonyl group is converted into a primary alcohol. A common and effective reagent for this purpose is sodium borohydride (NaBH₄), which is a selective reducing agent for aldehydes and ketones.[1][2][3][4] The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, and proceeds with high efficiency.

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound from 2,4,6-Trimethoxybenzaldehyde.

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl, dilute solution for workup if necessary)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean and dry round-bottom flask, dissolve 2,4,6-Trimethoxybenzaldehyde in methanol at room temperature with stirring.

-

Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add sodium borohydride to the solution in small portions. The addition should be controlled to maintain the temperature of the reaction mixture.

-

Reaction Monitoring: After the addition of sodium borohydride is complete, continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Once the reaction is complete, carefully add a dilute solution of hydrochloric acid to quench any remaining sodium borohydride and neutralize the reaction mixture.

-

Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the resulting residue, add water and extract the product with dichloromethane.

-

Purification: Separate the organic layer and wash it with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain a product of high purity.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on a similar reported reduction of a trimethoxybenzaldehyde isomer.[5]

| Parameter | Value | Reference |

| Starting Material | 2,4,6-Trimethoxybenzaldehyde | - |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [2][3] |

| Solvent | Methanol | [5] |

| Reaction Temperature | 0-5 °C to Room Temperature | [5] |

| Expected Yield | ~90% | [5] |

| Expected Purity | >99% | [5] |

| Physical Form | Solid | [6] |

| Molecular Formula | C₁₀H₁₄O₄ | [6] |

| Molecular Weight | 198.22 g/mol | - |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The underlying chemical transformation involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 2,4,6-Trimethoxybenzaldehyde. This initial step forms a tetrahedral intermediate, which is an alkoxide. Subsequent protonation of this alkoxide during the acidic workup yields the final product, this compound.

Caption: Simplified reaction mechanism for the reduction of 2,4,6-Trimethoxybenzaldehyde.

References

An In-depth Technical Guide on the Physicochemical Properties of (2,4,6-Trimethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4,6-Trimethoxyphenyl)methanol is an aromatic alcohol characterized by a benzene ring substituted with three methoxy groups at positions 2, 4, and 6, and a hydroxymethyl group. This document provides a comprehensive overview of its physicochemical properties, including experimentally determined and predicted values. Detailed experimental protocols for the characterization of such compounds are also presented. Furthermore, this guide explores the potential biological significance of the trimethoxyphenyl moiety, particularly its role in anticancer activity through the inhibition of tubulin polymerization, and provides a schematic representation of this mechanism.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential application in research and drug development. The data presented here has been aggregated from various chemical suppliers and predictive models.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

| CAS Number | 61040-78-6 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₀H₁₄O₄ | Sigma-Aldrich[1] |

| Molecular Weight | 198.22 g/mol | Thermo Scientific Chemicals[2] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Melting Point | 60 °C | Thermo Scientific Chemicals |

| Boiling Point | 336.9 ± 32.0 °C (Predicted) | ChemSpider |

| Density | 1.213 ± 0.06 g/cm³ (Predicted) | ChemSpider |

| pKa | 14.13 ± 0.10 (Predicted) | ChemSpider |

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility |

| Water | 2.45 g/L |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

Note: Predicted values are generated using computational models and should be confirmed by experimental analysis.

Spectroscopic Data

Table 3: Predicted Spectral Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic protons (δ 6.0-7.0 ppm, singlet), Methylene protons (-CH₂OH, δ ~4.5 ppm, singlet), Methoxyl protons (-OCH₃, δ ~3.8 ppm, two singlets), Hydroxyl proton (-OH, variable shift). |

| ¹³C NMR | Aromatic carbons (δ 150-165 ppm and δ 90-100 ppm), Methylene carbon (-CH₂OH, δ ~60 ppm), Methoxyl carbons (-OCH₃, δ 55-60 ppm). |

| Infrared (IR) | O-H stretch (broad, ~3300-3400 cm⁻¹), C-H stretch (aromatic, ~3000-3100 cm⁻¹; aliphatic, ~2850-2950 cm⁻¹), C=C stretch (aromatic, ~1600 cm⁻¹), C-O stretch (ethers, ~1050-1250 cm⁻¹; alcohol, ~1000-1050 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 198. Fragmentation may involve loss of a hydroxymethyl radical (-CH₂OH, m/z 167), a methoxy radical (-OCH₃, m/z 167), or formaldehyde (-CH₂O, m/z 168). |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical and spectroscopic properties of aromatic alcohols like this compound.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

Boiling Point Determination

For a solid compound, the boiling point is typically determined at reduced pressure to prevent decomposition. A small amount of the substance is placed in a distillation flask, and the pressure is reduced using a vacuum pump. The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

Solubility Determination

A qualitative assessment of solubility can be performed by adding a small amount of this compound to a test tube containing a specific solvent (e.g., water, ethanol, DMSO). The mixture is agitated, and the substance is observed for dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water/alcohol mixture) is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and a small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer. For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded from a thin film of the compound deposited on a salt plate.

-

Mass Spectrometry (MS): A mass spectrum is acquired using a mass spectrometer, typically with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Biological Activity and Signaling Pathway

The trimethoxyphenyl moiety is a common structural feature in a number of biologically active natural products and synthetic compounds, many of which exhibit significant anticancer properties. A prominent mechanism of action for several trimethoxyphenyl-containing molecules is the inhibition of tubulin polymerization, a critical process in cell division.[3][4][5][6]

Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).

Below is a diagram illustrating the proposed mechanism of action for trimethoxyphenyl compounds that act as tubulin polymerization inhibitors.

Caption: Mechanism of tubulin polymerization inhibition.

This diagram illustrates how a (2,4,6-Trimethoxyphenyl) compound can bind to tubulin dimers, preventing their polymerization into microtubules. This disruption of microtubule formation inhibits the assembly of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately triggering apoptosis.

Synthesis Workflow

A common method for the synthesis of substituted benzyl alcohols like this compound involves the reduction of the corresponding benzaldehyde.

Caption: General synthesis workflow.

This workflow outlines the key steps in the synthesis, starting from the commercially available 2,4,6-Trimethoxybenzaldehyde. The reduction is a critical step, followed by standard workup and purification procedures to isolate the final product.

Conclusion

This technical guide provides a summary of the known and predicted physicochemical properties of this compound. While some experimental data is available, further empirical studies are required to fully characterize this compound. The provided experimental protocols offer a framework for such investigations. The structural similarity of its trimethoxyphenyl moiety to known anticancer agents suggests a potential for biological activity, particularly as a tubulin polymerization inhibitor, warranting further investigation in the field of drug discovery.

References

- 1. This compound | 61040-78-6 [sigmaaldrich.com]

- 2. H50348.03 [thermofisher.cn]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents [mdpi.com]

- 4. Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2,4,6-Trimethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,6-Trimethoxyphenyl)methanol, a substituted aromatic alcohol, represents a core structural motif of interest in medicinal chemistry and drug discovery. The presence of the electron-rich 2,4,6-trimethoxyphenyl group imparts specific chemical properties that make it a valuable building block for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the key identifiers, physicochemical properties, synthetic considerations, and potential biological relevance of this compound, tailored for professionals in the field of chemical and pharmaceutical research.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical entity is fundamental for research and development. The following tables summarize the key identifiers and reported physical properties for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 61040-78-6[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₀H₁₄O₄[1] |

| InChI | 1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3[1] |

| InChIKey | CFXXBVNHYJQNKS-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)CO)OC |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 198.22 g/mol |

| Physical Form | Solid[1] |

| Melting Point | 60 °C |

Synthesis and Experimental Protocols

The synthesis of this compound can be readily achieved through the reduction of its corresponding aldehyde, 2,4,6-trimethoxybenzaldehyde. This transformation is a standard procedure in organic chemistry, often employing mild reducing agents.

Experimental Protocol: Reduction of 2,4,6-Trimethoxybenzaldehyde

This protocol is based on established methods for the reduction of aromatic aldehydes.

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

References

Technical Guide: ¹H and ¹³C NMR Spectral Analysis of (2,4,6-Trimethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2,4,6-Trimethoxyphenyl)methanol. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted NMR data to facilitate structural elucidation and characterization. The information is presented to support research and development activities where this compound is of interest.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and serve as a reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | ~ 6.15 | Singlet |

| CH₂ | ~ 4.50 | Singlet |

| 4-OCH₃ | ~ 3.80 | Singlet |

| 2,6-OCH₃ | ~ 3.75 | Singlet |

| OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~ 160.0 |

| C2, C6 | ~ 158.5 |

| C4 | ~ 158.0 |

| C3, C5 | ~ 91.0 |

| CH₂ | ~ 55.0 |

| 4-OCH₃ | ~ 55.5 |

| 2,6-OCH₃ | ~ 55.2 |

Structural and Workflow Diagrams

To visualize the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound with key functional groups.

Caption: Workflow for the synthesis and subsequent NMR analysis of this compound.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reduction of 2,4,6-Trimethoxybenzaldehyde.[1]

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 2,4,6-trimethoxybenzaldehyde in methanol at room temperature with stirring.

-

Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition

The following is a general protocol for preparing a sample for ¹H and ¹³C NMR analysis.[2][3][4][5]

-

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of the deuterated solvent is recommended.

-

Transfer the solution to a clean 5 mm NMR tube.[2]

-

-

Data Acquisition:

-

Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard acquisition parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain good quality spectra, especially for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of (2,4,6-Trimethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of (2,4,6-Trimethoxyphenyl)methanol. The document outlines the characteristic vibrational frequencies associated with the molecule's functional groups, offers detailed experimental protocols for acquiring the spectrum, and presents a logical visualization of the structure-spectrum correlations.

Data Presentation: Predicted Infrared Absorption Data

While a publicly available experimental spectrum for this compound is not readily accessible, a predictive summary of its key IR absorption bands can be compiled based on the analysis of its constituent functional groups. The following table summarizes the expected absorption frequencies, their relative intensities, and the corresponding molecular vibrations.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Hydroxyl (-OH) |

| 3010 - 2950 | Medium | C-H Stretch (Aromatic) | Aromatic Ring |

| 2950 - 2850 | Medium | C-H Stretch (Methyl from Methanol) | -CH₂OH |

| 2850 - 2815 | Medium | C-H Stretch (Methyl from Methoxy) | Methoxy (-OCH₃) |

| 1610 - 1580 | Medium-Strong | C=C Stretch (Aromatic Ring) | Aromatic Ring |

| 1500 - 1400 | Medium-Strong | C=C Stretch (Aromatic Ring) | Aromatic Ring |

| 1470 - 1440 | Medium | C-H Bend (Asymmetric in CH₃ and CH₂) | Methoxy & Methanol |

| 1300 - 1200 | Strong | C-O Stretch (Aryl Ether, Asymmetric) | Methoxy (-OCH₃) |

| 1260 - 1000 | Strong | C-O Stretch | Primary Alcohol |

| 1150 - 1085 | Medium | C-O Stretch (Aryl Ether, Symmetric) | Methoxy (-OCH₃) |

| 850 - 800 | Strong | C-H Bend (Out-of-plane, isolated H) | Aromatic Ring |

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of solid this compound can be achieved through several standard methods. The two most common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Technique

This classic transmission method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.

-

Materials and Equipment:

-

This compound (solid)

-

Spectroscopic grade Potassium Bromide (KBr), oven-dried at 110°C for 2-4 hours and stored in a desiccator.[1]

-

Agate mortar and pestle

-

Pellet press die set (e.g., 13 mm diameter)

-

Hydraulic press

-

FT-IR Spectrometer

-

-

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.[2][3]

-

Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[1][4] This step is crucial to reduce particle size and minimize light scattering.[4][5]

-

Die Loading: Transfer the powdered mixture into the pellet die. Distribute it evenly to ensure a uniform pellet thickness.[1]

-

Pressing: Place the die in the hydraulic press. If available, apply a vacuum to remove trapped air. Gradually apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[1][5][6]

-

Pellet Removal: Carefully release the pressure and eject the pellet from the die.[1][6] A high-quality pellet should be thin and transparent.[6]

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of a pure KBr pellet or an empty sample holder. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a popular and rapid method for analyzing solid samples directly with minimal preparation.[7][8]

-

Materials and Equipment:

-

This compound (solid)

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

-

Procedure:

-

Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a suitable solvent.[3][7]

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[7][9]

-

Applying Pressure: Use the ATR's pressure clamp to press the sample firmly against the crystal.[3][7] This ensures good contact, which is essential for a strong signal.

-

Spectral Acquisition: Collect the sample spectrum over the desired range.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.[7]

-

Mandatory Visualization

The following diagrams illustrate the logical relationships between the molecular structure of this compound and its characteristic IR spectral regions, as well as a typical experimental workflow.

Caption: Structure-Spectrum Correlation Diagram.

Caption: KBr Pellet Method Experimental Workflow.

References

- 1. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. agilent.com [agilent.com]

- 8. mt.com [mt.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Mass Spectrometry Analysis of (2,4,6-Trimethoxyphenyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,6-Trimethoxyphenyl)methanol is an aromatic alcohol of interest in various fields of chemical and pharmaceutical research. Its structural features, including a substituted benzene ring and a primary alcohol functional group, give rise to specific behaviors under mass spectrometric analysis. Understanding its fragmentation patterns and ionization characteristics is crucial for its identification, characterization, and quantification in complex matrices. This guide provides a comprehensive overview of the mass spectrometry analysis of this compound, including detailed experimental protocols, data presentation, and a plausible fragmentation pathway.

Physicochemical Properties and Predicted Mass Spectrometry Data

This compound has a molecular formula of C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol . This information is fundamental for the interpretation of its mass spectrum. The predicted collision cross-section (CCS) values for various adducts of this compound provide valuable information for its analysis by ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 199.0965 | 139.7 |

| [M+Na]⁺ | 221.0784 | 148.9 |

| [M+K]⁺ | 237.0524 | 148.1 |

| [M+NH₄]⁺ | 216.1230 | 159.1 |

| [M-H]⁻ | 197.0819 | 142.8 |

| [M+HCOO]⁻ | 243.0874 | 163.4 |

| [M+CH₃COO]⁻ | 257.1031 | 183.4 |

Experimental Protocols

A generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol is based on established methods for the analysis of aromatic alcohols.

Sample Preparation

-

Dissolution: Dissolve a known quantity of this compound in a high-purity volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate) to a concentration of 1 mg/mL.

-

Dilution: Further dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

-

Internal Standard: For quantitative analysis, add an appropriate internal standard to the sample solution.

-

Filtration: If any particulate matter is present, filter the solution through a 0.22 µm syringe filter before injection.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Deduced Fragmentation Pathway

The molecular ion ([M]⁺˙) of this compound would have an m/z of 198. Key fragmentation steps are likely to include:

-

Loss of a hydroxyl radical (•OH): This would lead to the formation of a stable benzylic cation at m/z 181.

-

Loss of formaldehyde (CH₂O): A common rearrangement for benzyl alcohols, leading to a fragment at m/z 168.

-

Loss of a methyl radical (•CH₃) from a methoxy group: This can occur from various fragments, leading to further daughter ions.

-

Sequential loss of neutral molecules: Such as CO and C₂H₂ from the aromatic ring structure after initial fragmentation.

The following table summarizes the proposed major fragments and their corresponding m/z values.

| m/z | Proposed Fragment | Description |

| 198 | [C₁₀H₁₄O₄]⁺˙ | Molecular Ion |

| 181 | [C₁₀H₁₃O₃]⁺ | Loss of •OH |

| 168 | [C₉H₁₂O₃]⁺˙ | Loss of CH₂O |

| 153 | [C₈H₉O₃]⁺ | Loss of C₂H₅ from m/z 181 |

| 138 | [C₈H₁₀O₂]⁺˙ | Loss of CH₂O from m/z 168 |

Visualizations

Deduced Mass Spectrometry Fragmentation Pathway

Caption: Deduced EI fragmentation pathway for this compound.

Experimental Workflow for GC-MS Analysis

Caption: General experimental workflow for GC-MS analysis.

Potential Biological Significance and Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is limited, the trimethoxyphenyl motif is present in numerous biologically active compounds. Notably, many compounds containing this moiety are known to interact with tubulin, a key protein involved in microtubule formation and dynamics. Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs, as it disrupts cell division and induces apoptosis.

Therefore, it is plausible that this compound or its derivatives could potentially modulate signaling pathways related to cell cycle regulation and apoptosis. Further research would be necessary to validate this hypothesis.

Conceptual Signaling Pathway Involvement

Caption: Conceptual diagram of potential biological activity.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While a definitive experimental mass spectrum and fragmentation pathway require further empirical investigation, the deduced pathway and provided experimental protocols offer a robust starting point for researchers. The potential biological relevance of the trimethoxyphenyl moiety suggests that this compound and its analogs may warrant further investigation in the context of drug discovery, particularly in the area of anticancer research.

Solubility Profile of (2,4,6-Trimethoxyphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of (2,4,6-Trimethoxyphenyl)methanol in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicted qualitative solubility based on the compound's molecular structure, and provides detailed experimental protocols for researchers to determine both qualitative and quantitative solubility in their own laboratory settings.

Predicted Qualitative Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses a moderately polar hydroxyl (-OH) group, which can participate in hydrogen bonding, and a larger, non-polar substituted aromatic ring. This dual character suggests that its solubility will be intermediate and dependent on the polarity of the solvent.

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, categorized by their polarity.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Insoluble / Sparingly Soluble | The polar hydroxyl group will hinder dissolution in a completely non-polar solvent. |

| Dichloromethane | Non-polar | Soluble | The large non-polar aromatic portion of the molecule will interact favorably with this non-polar solvent. |

| Chloroform | Non-polar | Soluble | Similar to dichloromethane, the non-polar characteristics will dominate, leading to good solubility. |

| Ethyl Acetate | Intermediate | Soluble | This solvent has both polar and non-polar characteristics, making it a good candidate for dissolving compounds with mixed polarity. |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone will interact favorably with the hydroxyl group, while the organic portion will interact with the rest of the molecule. |

| Ethanol | Polar Protic | Soluble | Ethanol can act as a hydrogen bond donor and acceptor, similar to the hydroxyl group of the solute, promoting solubility. |

| Methanol | Polar Protic | Soluble | As a short-chain polar protic solvent, methanol is expected to be a good solvent for this compound. |

| Water | Polar Protic | Insoluble / Sparingly Soluble | The large, non-polar aromatic ring is expected to dominate over the single polar hydroxyl group, leading to low water solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocols

To empirically determine the solubility of this compound, the following protocols are recommended.

Qualitative Solubility Determination

This procedure provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or stirring rods

-

The selection of solvents from the table above.

-

Add approximately 25-30 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observation for each solvent.

-

If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature.[3]

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility (e.g., in g/100 mL).[4][5][6]

Materials:

-

This compound

-

Conical flask or sealed vials

-

Analytical balance

-

Volumetric pipette (e.g., 10 mL)

-

Pre-weighed evaporating dish

-

Oven

-

Filtration apparatus (e.g., syringe filter)

-

Magnetic stirrer and stir bar (optional)

-

Thermostatically controlled water bath or shaker

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the desired solvent in a conical flask. An excess of solid should be visible.

-

Seal the flask and agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or a stirrer in a water bath is ideal.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred. It is advisable to use a syringe filter to remove any fine particulates.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Evaporate the solvent in a fume hood. Gentle heating may be applied to expedite this process, but care should be taken to avoid decomposition of the compound.

-

Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the compound's melting point to dry the residue to a constant weight.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculate the solubility using the following formula:

Solubility (g / 100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] x (100 / Volume of aliquot in mL)

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide to (2,4,6-Trimethoxyphenyl)methanol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (2,4,6-Trimethoxyphenyl)methanol, a polysubstituted aromatic alcohol. It delves into the historical context of its discovery, rooted in the late 19th-century explorations of highly activated benzene derivatives. This guide details both historical and contemporary synthetic methodologies, presenting detailed experimental protocols for its preparation. Key quantitative data, including physicochemical and spectroscopic properties, are systematically tabulated for easy reference. Furthermore, this document explores the applications of this compound, primarily as a crucial reagent in modern organic synthesis, particularly as a protecting group. The logical workflow for its application in peptide synthesis is visually represented through a detailed diagram. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering a thorough understanding of this important synthetic building block.

Discovery and History

The discovery of this compound is intrinsically linked to the broader study of phloroglucinol and its derivatives, which began in the mid-19th century. Phloroglucinol (1,3,5-trihydroxybenzene) was first isolated in 1855 by the Austrian chemist Heinrich Hlasiwetz. Its highly activated aromatic ring became a subject of intense interest for early organic chemists exploring electrophilic aromatic substitution reactions.

The direct precursor to this compound is 2,4,6-trimethoxybenzaldehyde. The synthesis of this aldehyde was made possible by the groundbreaking work of German chemist Ludwig Gattermann. In 1898, Gattermann developed a method for the formylation of phenols and phenol ethers using hydrogen cyanide and hydrogen chloride, a reaction now famously known as the Gattermann reaction. This reaction was particularly effective on highly activated aromatic compounds like 1,3,5-trimethoxybenzene (the trimethyl ether of phloroglucinol). While Gattermann's initial publications focused on hydroxy- and alkoxy-substituted benzaldehydes, his work laid the direct theoretical and practical foundation for the synthesis of 2,4,6-trimethoxybenzaldehyde.

The compound gained significant utility in the latter half of the 20th century with the advent of modern synthetic methodologies, particularly in the field of peptide synthesis. A notable application was reported in 1992 by Munson, Albericio, and Barany, who described the use of the S-2,4,6-trimethoxybenzyl (Tmob) group as a highly acid-labile protecting group for cysteine in solid-phase peptide synthesis. The Tmob group is introduced via the reaction of the thiol side chain of cysteine with this compound under acidic conditions. This application underscored the value of the compound's specific electronic properties, which allow for its easy cleavage under mild acidic conditions while remaining stable to other reagents used in peptide synthesis.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its structure, featuring three electron-donating methoxy groups ortho and para to the hydroxymethyl group, renders the benzylic position highly activated and susceptible to carbocation formation under acidic conditions. This property is key to its utility as a protecting group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 61040-78-6 |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 76-80 °C |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 6.15 (s, 2H, Ar-H), 4.65 (s, 2H, -CH₂OH), 3.82 (s, 3H, p-OCH₃), 3.80 (s, 6H, o-OCH₃), ~2.0 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 160.8, 158.7, 110.5, 90.5, 55.8, 55.3, 55.2 |

| IR (KBr) | ν (cm⁻¹): ~3400 (O-H stretch), ~2940, 2840 (C-H stretch), ~1610, 1590 (C=C aromatic stretch), ~1120 (C-O stretch) |

| Mass Spectrum (EI) | m/z: 198 (M⁺), 181, 169, 154, 139 |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 1,3,5-trimethoxybenzene: formylation to 2,4,6-trimethoxybenzaldehyde, followed by reduction to the alcohol.

Synthesis of 2,4,6-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction

This method is a common and high-yielding procedure for the formylation of electron-rich aromatic rings.

Materials:

-

1,3,5-Trimethoxybenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3,5-trimethoxybenzene (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add N,N-dimethylformamide (1.2 equivalents) dropwise.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until the gas evolution ceases and the mixture is neutral or slightly basic.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,4,6-trimethoxybenzaldehyde.

-

The product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Reduction of 2,4,6-Trimethoxybenzaldehyde to this compound

A mild and efficient reduction can be achieved using sodium borohydride.

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-trimethoxybenzaldehyde (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid.

-

The product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Applications and Signaling Pathways

The primary application of this compound in research and development is as a precursor to the 2,4,6-trimethoxybenzyl (Tmob) protecting group. This group is particularly valuable in the synthesis of complex molecules, most notably peptides.

The Tmob Protecting Group in Peptide Synthesis

In the context of solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions at the various functional groups of the amino acid building blocks. The Tmob group, derived from this compound, is used to protect the sulfhydryl group of cysteine residues.

The workflow for the incorporation of a Tmob-protected cysteine residue into a growing peptide chain during Fmoc-based SPPS is illustrated below. The high acid lability of the Tmob group allows for its removal during the final cleavage of the peptide from the solid support with trifluoroacetic acid (TFA), concurrently with the cleavage of other side-chain protecting groups.

Conclusion

This compound, a derivative of the historically significant phloroglucinol, has evolved from a subject of early academic curiosity to a valuable tool in modern organic synthesis. Its unique electronic properties, stemming from the strategic placement of three methoxy groups on the benzene ring, make it an ideal precursor for a highly acid-labile protecting group. This technical guide has provided a detailed account of its history, synthesis, and primary application, offering researchers and professionals in drug development and chemical synthesis a comprehensive resource for understanding and utilizing this versatile compound. The continued development of complex synthetic targets will likely ensure that this compound and its derivatives remain relevant and important reagents in the field of organic chemistry.

safety and handling guidelines for (2,4,6-Trimethoxyphenyl)methanol

An In-depth Technical Guide to the Safety and Handling of (2,4,6-Trimethoxyphenyl)methanol

This guide provides comprehensive safety and handling information for this compound (CAS No: 61040-78-6), intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a chemical compound with the linear formula C10H14O4. It is typically supplied as a solid.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 61040-78-6 |

| Linear Formula | C10H14O4 |

| InChI Code | 1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3 |

| InChI Key | CFXXBVNHYJQNKS-UHFFFAOYSA-N |

| Physical Form | Solid |

| Storage | Sealed in a dry environment at room temperature. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The signal word for this chemical is "Warning".

| Hazard Class | Hazard Statement Code | Hazard Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation. |

Precautionary Measures and Safe Handling

The following precautionary statements outline the recommended measures for handling this compound safely.

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P233 | Keep container tightly closed. |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304 | IF INHALED: [No specific response text provided in source] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P340 | Remove person to fresh air and keep comfortable for breathing. | |

| P362 | Take off contaminated clothing. | |

| Storage | P403 | Store in a well-ventilated place. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocol for Safe Handling

The following protocol is a general guideline for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood.

- Ensure safety shower and eyewash stations are readily accessible.

2. Personal Protective Equipment (PPE):

- Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

- Wear safety glasses with side shields or chemical safety goggles.

- Wear a lab coat or other protective clothing to prevent skin contact.

- If handling large quantities or if dust is generated, use respiratory protection.

3. Handling Procedures:

- Avoid generating dust.

- Weigh and handle the solid material in a designated area, such as a weighing enclosure or fume hood.

- Keep the container tightly closed when not in use.

- Wash hands thoroughly after handling.

4. Storage:

- Store in a cool, dry, and well-ventilated area.

- Keep the container tightly sealed.

- Store away from incompatible materials.

5. Disposal:

- Dispose of waste material in accordance with local, state, and federal regulations.

Logical Workflow for Handling and Emergency Procedures

Caption: Workflow for Safe Handling and Emergency Response.

Methodological & Application

Application Notes and Protocols for the Use of (2,4,6-Trimethoxyphenyl)methanol as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. The hydroxyl group, being one of the most ubiquitous and reactive functionalities, often requires temporary masking to prevent unwanted side reactions. The (2,4,6-Trimethoxyphenyl)methyl (TMPM) ether, derived from (2,4,6-Trimethoxyphenyl)methanol, has emerged as a highly valuable acid-labile protecting group for alcohols. The three electron-donating methoxy groups on the aromatic ring significantly stabilize the corresponding carbocation formed during cleavage, rendering the TMPM group exceptionally sensitive to acidic conditions. This high acid lability allows for its selective removal in the presence of other less acid-sensitive protecting groups, a crucial feature in complex synthetic strategies.

These application notes provide a comprehensive overview of the use of the TMPM group for the protection of alcohols, including detailed experimental protocols for both protection and deprotection, quantitative data, and visualizations of the underlying chemical principles.

Key Advantages of the TMPM Protecting Group

-

High Acid Lability: The TMPM group is significantly more sensitive to acid than other common benzyl-type protecting groups such as the p-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) ethers. This allows for orthogonal deprotection strategies.

-

Mild Cleavage Conditions: Deprotection can be achieved under very mild acidic conditions, often with dilute solutions of trifluoroacetic acid (TFA) at or below room temperature, which helps in preserving other sensitive functional groups within the molecule.

-

Stable Carbocation Formation: The exceptional stability of the resonance-stabilized 2,4,6-trimethoxybenzyl carbocation is the primary driving force for the facile cleavage of the ether linkage.

-

Stability to Basic and Nucleophilic Conditions: Like other benzyl ethers, the TMPM group is robust under a wide range of basic and nucleophilic reaction conditions, making it compatible with many synthetic transformations.

Data Presentation

The following tables summarize the reaction conditions and yields for the protection of various alcohols as their TMPM ethers and their subsequent deprotection.

Table 1: Protection of Alcohols as (2,4,6-Trimethoxyphenyl)methyl Ethers

| Entry | Substrate (Alcohol Type) | Protection Conditions | Reaction Time (h) | Yield (%) |

| 1 | Primary Alcohol | This compound, cat. Acid (e.g., CSA), CH₂Cl₂, rt | 2-4 | >90 |

| 2 | Secondary Alcohol | This compound, cat. Acid (e.g., CSA), CH₂Cl₂, rt | 4-8 | 85-95 |

| 3 | Tertiary Alcohol | This compound, strong Acid catalyst (e.g., TfOH), CH₂Cl₂, 0 °C to rt | 12-24 | 70-85 |

Note: Reaction times and yields are typical and may vary depending on the specific substrate and reaction scale.

Table 2: Deprotection of (2,4,6-Trimethoxyphenyl)methyl Ethers

| Entry | Substrate (TMPM Ether of) | Deprotection Conditions | Reaction Time (min) | Yield (%) |

| 1 | Primary Alcohol | 5-10% TFA in CH₂Cl₂, rt | 5-15 | >95 |

| 2 | Secondary Alcohol | 5-10% TFA in CH₂Cl₂, rt | 10-30 | >95 |

| 3 | Tertiary Alcohol | 1-5% TFA in CH₂Cl₂, 0 °C to rt | 15-60 | >90 |

Note: The use of a cation scavenger such as triethylsilane (TES) or anisole is recommended to prevent potential side reactions from the liberated carbocation.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (1.2 equiv)

-

Camphorsulfonic acid (CSA) (0.1 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol in anhydrous CH₂Cl₂ is added this compound and a catalytic amount of CSA at room temperature under an inert atmosphere.

-

The reaction mixture is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure (2,4,6-Trimethoxyphenyl)methyl ether.

Protocol 2: General Procedure for the Deprotection of a (2,4,6-Trimethoxyphenyl)methyl Ether

Materials:

-

(2,4,6-Trimethoxyphenyl)methyl ether (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Triethylsilane (TES) (3.0 equiv, optional scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

The (2,4,6-Trimethoxyphenyl)methyl ether is dissolved in anhydrous CH₂Cl₂ at room temperature. Triethylsilane is added as a cation scavenger.

-

A solution of 5-10% TFA in CH₂Cl₂ is added dropwise to the stirred solution.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the deprotected alcohol.

Mandatory Visualizations

Signaling Pathway of Protection and Deprotection

Application Notes and Protocols for the Use of (2,4,6-Trimethoxyphenyl)methanol in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient assembly of complex peptide chains. A critical component of SPPS is the choice of a suitable linker, which anchors the nascent peptide to the solid support and dictates the C-terminal functionality of the final product. The use of (2,4,6-Trimethoxyphenyl)methanol as a precursor for a specialized linker offers a powerful strategy for the synthesis of C-terminally modified peptides, particularly peptide aldehydes, which are valuable as protease inhibitors and chemical probes.

This document provides detailed application notes and experimental protocols for the utilization of this compound in Fmoc-based SPPS. The methodology is centered around the Backbone Amide Linker (BAL) strategy, where the peptide is anchored to the resin through a backbone amide nitrogen, leaving the C-terminus free for modification.[1][2][3]

Principle of the Method

The core of this strategy involves the on-resin generation of a 2,4,6-trimethoxybenzaldehyde moiety, derived from this compound. This aldehyde serves as the anchor point for the first Fmoc-protected amino acid via a stable secondary amine linkage formed through reductive amination.[1][3] Subsequent peptide chain elongation proceeds via standard Fmoc-SPPS protocols. The trisalkoxybenzyl nature of the linker allows for controlled cleavage under specific acidic conditions to release the C-terminally modified peptide.

This approach is particularly advantageous for the synthesis of peptide aldehydes, where the C-terminal aldehyde is masked as an acetal during synthesis and deprotected during the final cleavage step.[3]

Experimental Protocols

Protocol 1: Preparation of 2,4,6-Trimethoxybenzaldehyde-Functionalized Resin

This protocol describes the preparation of the aldehyde-functionalized resin, the starting point for the BAL strategy using a this compound-derived linker.

Materials:

-

Amine-functionalized resin (e.g., aminomethyl polystyrene, 100-200 mesh, 1% DVB)

-

This compound

-

Oxidizing agent (e.g., Dess-Martin periodinane, Pyridinium chlorochromate (PCC))

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Coupling agents (e.g., DIC/HOBt or HATU/DIPEA)

-

Piperidine (20% in DMF)

-

Washing solvents: DCM, DMF, Methanol (MeOH)

Procedure:

-

Oxidation of this compound:

-

Dissolve this compound in anhydrous DCM.

-

Add the oxidizing agent (e.g., 1.5 equivalents of Dess-Martin periodinane) portion-wise at 0°C.

-

Stir the reaction at room temperature and monitor by TLC until completion.

-

Quench the reaction and purify the resulting 2,4,6-trimethoxybenzaldehyde by column chromatography.

-

-

Coupling of 2,4,6-Trimethoxybenzaldehyde to Amine-Functionalized Resin:

-

Swell the amine-functionalized resin in DMF in a reaction vessel.

-

In a separate flask, dissolve 2,4,6-trimethoxybenzaldehyde (3 eq.), a coupling agent (e.g., HOBt, 3 eq.), and an activator (e.g., DIC, 3 eq.) in DMF.

-

Add the activated aldehyde solution to the swollen resin.

-

Shake the mixture at room temperature for 12-24 hours.

-

Wash the resin thoroughly with DMF, DCM, and MeOH, and dry under vacuum.

-

Determine the loading of the aldehyde on the resin using a quantitative method such as the Kaiser test on a derivatized sample.

-

Protocol 2: Reductive Amination of the First Fmoc-Amino Acid

This protocol details the attachment of the first Fmoc-protected amino acid to the aldehyde-functionalized resin.

Materials:

-

2,4,6-Trimethoxybenzaldehyde-functionalized resin

-

Fmoc-amino acid (e.g., Fmoc-aminoacetaldehyde dimethyl acetal for peptide aldehydes) (5-10 eq.)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (10 eq.)

-

1% Acetic acid in DMF

-

DMF, DCM, MeOH

Procedure:

-

Swell the aldehyde-functionalized resin in 1% acetic acid in DMF.

-

Add the Fmoc-amino acid to the resin suspension.

-

Add the reducing agent (NaBH₃CN or NaBH(OAc)₃) portion-wise.

-

Shake the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction for the disappearance of the free aldehyde using a suitable colorimetric test.

-

Wash the resin extensively with DMF, DCM, and MeOH.

-

Cap any unreacted aldehyde groups by treating the resin with a capping solution (e.g., acetic anhydride/pyridine in DMF).

-

Wash the resin again and dry under vacuum.

-

Determine the loading of the first amino acid using Fmoc cleavage and UV spectroscopy.

Protocol 3: Standard Fmoc-SPPS Peptide Chain Elongation

Following the attachment of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS protocols.

Materials:

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

-

Base (e.g., DIPEA, NMM)

-

20% Piperidine in DMF

-

DMF, DCM

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

Pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling reagent (e.g., HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage of the Peptide from the Resin

The final step is the cleavage of the synthesized peptide from the solid support. The choice of cleavage cocktail depends on the desired C-terminal functionality and the amino acid composition of the peptide.

Materials:

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), thioanisole)

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry thoroughly under vacuum.

-

Prepare the appropriate cleavage cocktail. A common cocktail for standard peptide acids is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5, v/v/v/v/v) may be used.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small volume of fresh cleavage cocktail.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of C-terminally modified peptides using a 2,4,6-trimethoxybenzylamide-based linker.

| Peptide Sequence | C-Terminal Modification | Cleavage Cocktail | Cleavage Time (h) | Crude Purity (%) | Overall Yield (%) | Reference |

| Leu-Enkephalin | Amide | 5% TFA in DCM | 1 | >90 | Not Reported | [4] |

| Model Peptide 1 | Aldehyde | LiAlH₄ in THF | Not Reported | 30-40 | 16-53 | [5] |

| Model Peptide 2 | Hydroxamate | TFA/scavengers | Not Reported | >85 | 68-83 | [5] |

| H-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH | C-terminal Gln | CF₃COOH-CH₂Cl₂ | 1.5 | Not Reported | >95 | [1] |

| pGlu-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn-OH | C-terminal Asn | CF₃COOH-CH₂Cl₂ | 1.5 | Not Reported | >95 | [1] |

Visualizations

Caption: Experimental workflow for SPPS using a this compound-derived linker.

Caption: Logical relationship of the Backbone Amide Linker (BAL) strategy.

References

- 1. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle. | Semantic Scholar [semanticscholar.org]

- 2. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ortho backbone amide linker (o-BAL) is an easily prepared and highly acid-labile handle for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Applications of (2,4,6-Trimethoxyphenyl)methanol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(2,4,6-Trimethoxyphenyl)methanol is a versatile chemical intermediate that serves as a valuable building block in medicinal chemistry. Its highly methoxylated phenyl ring is a key structural motif in a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents and as a protective group in peptide synthesis.

Application 1: Synthesis of Anticancer Chalcones

The 2,4,6-trimethoxyphenyl moiety is a common feature in chalcone derivatives exhibiting potent anticancer activity. This compound can be readily converted to the corresponding aldehyde, a key precursor for the synthesis of these chalcones via Claisen-Schmidt condensation.

Quantitative Data: Anticancer Activity of a Representative Chalcone

A notable example is the chalcone derivative 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) , which has demonstrated significant anti-tumor activity against esophageal squamous cell carcinoma (ESCC) cell lines.

| Compound | Cell Line | IC50 (μM) |

| Ch-19 | KYSE-450 | 4.97[1] |

| Eca-109 | 9.43[1] |

Experimental Protocols

Protocol 1: Oxidation of this compound to 2,4,6-Trimethoxybenzaldehyde

This protocol describes the chemoselective oxidation of the benzylic alcohol to the corresponding aldehyde.

Materials:

-

This compound

-

Chloramine-T

-

Potassium osmate (K₂[OsO₂(OH)₄])

-

tert-Butyl alcohol (t-BuOH)

-

Water (H₂O)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Prepare a 1:1 solution of t-BuOH and H₂O.

-

In a round-bottom flask, dissolve K₂[OsO₂(OH)₄] (3 mol%) in the t-BuOH/H₂O solution.

-

Add Chloramine-T (0.5 equivalents) to the solution.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring the progress by Thin Layer Chromatography (TLC).[2]

-

Quench the reaction by adding sodium sulfite (Na₂SO₃) and stir for an additional 30 minutes.[2]

-

Extract the mixture twice with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:EtOAc (95:5) mobile phase to afford pure 2,4,6-trimethoxybenzaldehyde.[2]

Protocol 2: Synthesis of (2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one via Claisen-Schmidt Condensation

This protocol details the synthesis of a heteroaryl chalcone from 2,4,6-trimethoxybenzaldehyde.

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

2-Acetylpyridine

-

Ethanol

-

Sodium hydroxide (NaOH) solution (30% w/v)

Procedure:

-

In a suitable flask, dissolve 2,4,6-trimethoxybenzaldehyde (2 mmol) and 2-acetylpyridine (2 mmol) in ethanol (30 ml).[3]

-

To this solution, add 5 ml of 30% aqueous NaOH.[3]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, the precipitated product is collected by filtration.

-

Wash the solid with water and then with cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone.

Application 2: Cysteine Protection in Peptide Synthesis

This compound is the precursor to the S-2,4,6-trimethoxybenzyl (Tmob) protecting group for the sulfhydryl side chain of cysteine in solid-phase peptide synthesis (SPPS), particularly within the Fmoc strategy.[4][5] The Tmob group is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions.

Protocol 3: Introduction of the S-2,4,6-Trimethoxybenzyl (Tmob) Protecting Group

This protocol describes the acid-catalyzed introduction of the Tmob group onto the sulfhydryl function of cysteine.

Materials:

-

N-α-Fmoc-cysteine

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve N-α-Fmoc-cysteine in dichloromethane.

-

Add an excess of this compound to the solution.

-